![molecular formula C20H16N2O4 B3348000 N,N-bis(3-hydroxylsalicylidene)benzene-1,2-diamine CAS No. 149490-62-0](/img/structure/B3348000.png)
N,N-bis(3-hydroxylsalicylidene)benzene-1,2-diamine
Overview
Description
“N,N-bis(3-hydroxylsalicylidene)benzene-1,2-diamine” is a chemical compound that has been used in the synthesis of tetranuclear lanthanide complexes . It is also known by its CAS Number: 149490-62-0 .
Molecular Structure Analysis
The molecular structure of “N,N-bis(3-hydroxylsalicylidene)benzene-1,2-diamine” has been characterized in the context of its use in the synthesis of tetranuclear lanthanide complexes .Chemical Reactions Analysis
“N,N-bis(3-hydroxylsalicylidene)benzene-1,2-diamine” has been used in the synthesis of two tetranuclear lanthanide complexes . The specific chemical reactions involving this compound are not detailed in the search results.Scientific Research Applications
Corrosion Inhibition
N,N-bis(3-hydroxylsalicylidene)benzene-1,2-diamine compounds have been explored for their corrosion inhibition properties. For example, a study by Singh and Quraishi (2016) demonstrated the effectiveness of similar Schiff base compounds in preventing corrosion of mild steel in acidic environments, a crucial aspect in industries like oil well acidization and steel pickling. These inhibitors function by adsorbing onto the metal surface, thus blocking electrode reactions (Singh & Quraishi, 2016).
Material Synthesis and Properties
Research by Yang, Hsiao, and Chen (1994) focused on the synthesis of polyamide-imides using diamines similar to N,N-bis(3-hydroxylsalicylidene)benzene-1,2-diamine. These materials exhibited excellent thermal stability and formed tough, flexible films, indicating their potential in high-performance polymer applications (Yang, Hsiao, & Chen, 1994).
Polymer Science
In another study, Yang, Hsiao, and Yang (1996) synthesized aromatic polyamides using diamines similar to N,N-bis(3-hydroxylsalicylidene)benzene-1,2-diamine. These polyamides, characterized by their solubility in aprotic solvents and ability to form transparent films, could have applications in areas requiring strong, durable materials with high thermal stability (Yang, Hsiao, & Yang, 1996).
Luminescence and Magnetic Properties
A recent study by Wang et al. (2023) on lanthanide complexes using N,N-bis(3-hydroxylsalicylidene)benzene-1,2-diamine revealed significant slow magnetic relaxation and magnetocaloric effects. This finding suggests potential applications in areas such as magnetic data storage and quantum computing (Wang et al., 2023).
properties
IUPAC Name |
3-[[2-[(2,3-dihydroxyphenyl)methylideneamino]phenyl]iminomethyl]benzene-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-17-9-3-5-13(19(17)25)11-21-15-7-1-2-8-16(15)22-12-14-6-4-10-18(24)20(14)26/h1-12,23-26H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQSZQJYBIRPHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C(=CC=C2)O)O)N=CC3=C(C(=CC=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175632 | |
Record name | 3,3′-[1,2-Phenylenebis(nitrilomethylidyne)]bis[1,2-benzenediol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601175632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(3-hydroxylsalicylidene)benzene-1,2-diamine | |
CAS RN |
149490-62-0 | |
Record name | 3,3′-[1,2-Phenylenebis(nitrilomethylidyne)]bis[1,2-benzenediol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149490-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3′-[1,2-Phenylenebis(nitrilomethylidyne)]bis[1,2-benzenediol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601175632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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